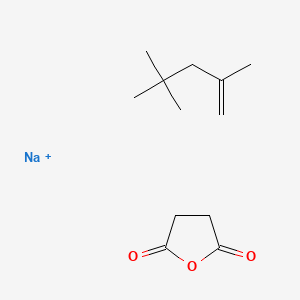

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene

Description

The compound Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene (CAS No. 37199–81–8) is a polymerized sodium polycarboxylate composed of three key components:

- Sodium: Acts as a counterion, stabilizing the polycarboxylate structure.

- Oxolane-2,5-dione: The PIN (Preferred IUPAC Name) for succinic anhydride, a cyclic dicarboxylic acid anhydride .

- 2,4,4-Trimethylpent-1-ene: A branched alkene, also known as isooctene, which contributes to the polymer's hydrophobic backbone .

This polymer is used in aqueous solutions, likely as a surfactant or stabilizer due to its amphiphilic nature . Its synthesis involves copolymerization of succinic anhydride (oxolane-2,5-dione) with 2,4,4-trimethylpent-1-ene, followed by sodium salt formation.

Properties

IUPAC Name |

sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16.C4H4O3.Na/c1-7(2)6-8(3,4)5;5-3-1-2-4(6)7-3;/h1,6H2,2-5H3;1-2H2;/q;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKNJSZAQSDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)C.C1CC(=O)OC1=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20NaO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37199-81-8 | |

| Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 2,4,4-Trimethylpent-1-ene

The compound 2,4,4-trimethylpent-1-ene is a critical monomer used in the synthesis of the polymer. Its preparation is well-documented in chemical literature and patents, focusing on high yield and purity.

1.1 Industrial and Laboratory Synthesis

- The industrial method often utilizes residual butadiene fractions from refinery or ethylene plants as feedstock. Diisobutylene is absorbed with sulfuric acid, heated, and separated to obtain a polymer mainly consisting of diisobutylene. After washing with sodium carbonate and distillation, 2,4,4-trimethylpent-1-ene is isolated with about 76% purity along with other octene isomers.

1.2 Improved Preparation Method Using Alcohols and Sulfuric Acid

- A patented method (CN107056576B) describes a high-yield preparation of 2,4,4-trimethylpent-1-ene by reacting tert-butanol or isobutanol with sulfuric acid or a strong acid-type high molecular resin catalyst under closed conditions at 60-95°C.

- Key parameters include:

- Sulfuric acid concentration: 60-98% by mass (optimal ~70%)

- Molar ratio of alcohol to sulfuric acid: 1:0.3 to 1 (preferably 1:0.5)

- Reaction temperature: 90-95°C

- Reaction time: 4-8 hours (typically 4-5 hours)

- This closed system reaction significantly improves yield (up to 95%) and purity (>95%) without requiring distillation purification.

1.3 Representative Experimental Data

| Example | Alcohol Used | Sulfuric Acid Concentration (%) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | tert-Butyl alcohol | 70 | 95 | 4 | 95 | >95 |

| 2 | Isobutanol | 70 | 90 | 4 | 93 | >95 |

| 3 | tert-Butyl alcohol | 80 | 95 | 4 | 94 | >95 |

| 4 | tert-Butyl alcohol | 60 | 95 | 5 | 93 | >95 |

| 5 | Isobutanol | 65 | 95 | 5 | 95 | >95 |

| 6 | tert-Butyl alcohol | 75 | 95 | 4 | 93 | >95 |

This data confirms the robustness and efficiency of the closed reaction method for synthesizing 2,4,4-trimethylpent-1-ene.

Polymerization to Form Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene

- The polymer is synthesized by copolymerizing maleic anhydride (oxolane-2,5-dione) with 2,4,4-trimethylpent-1-ene.

- The polymerization is typically initiated by free radicals or other polymerization initiators in the presence of a sodium-based catalyst.

- Reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize polymer yield and properties.

- Industrial processes often use continuous reactors where reactants are continuously fed, and the polymer product is continuously removed, ensuring consistent quality and efficient production.

- Parameters such as temperature, pressure, and catalyst concentration are monitored to maintain optimal polymerization conditions.

2.3 Reaction Types and Chemical Behavior

- The polymer undergoes hydrolysis in aqueous environments yielding maleic acid derivatives.

- It participates in substitution reactions where functional groups on the polymer chain are replaced.

- Cross-linking reactions occur when reacted with agents like epoxides or diisocyanates, forming cross-linked polymer networks.

Summary Data Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of 2,4,4-trimethylpent-1-ene | tert-Butyl alcohol or Isobutanol + Sulfuric acid | 60-95°C, closed reactor, 4-8 h | Up to 95 | >95 | Closed system critical for high yield |

| Polymerization with maleic anhydride | Maleic anhydride + 2,4,4-trimethylpent-1-ene + Na catalyst | Controlled temperature & pressure | High | Polymer | Free radical initiation, continuous process |

Research Findings and Industrial Significance

- The closed reactor method for 2,4,4-trimethylpent-1-ene synthesis offers significant improvements over open reactor methods, where yields were below 30% under similar conditions.

- The sodium salt polymer formed exhibits excellent dispersant and scale inhibition properties due to the sodium ions and polymer structure.

- The compound’s ability to adsorb on surfaces and modify molecular interactions makes it valuable in water treatment, coatings, adhesives, and biomedical applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:

Hydrolysis: The polymer can undergo hydrolysis in the presence of water, leading to the formation of maleic acid and its derivatives.

Substitution Reactions: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups.

Cross-linking Reactions: The polymer can form cross-linked structures when reacted with suitable cross-linking agents

Common Reagents and Conditions

Common reagents used in the reactions of this polymer include water (for hydrolysis), alkali metals (for substitution reactions), and cross-linking agents such as epoxides or diisocyanates. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the presence of catalysts or initiators .

Major Products Formed

The major products formed from the reactions of this polymer include maleic acid derivatives, substituted polymers, and cross-linked polymer networks. These products have various applications in different industries, including coatings, adhesives, and water treatment .

Scientific Research Applications

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is a chemical compound with various applications across multiple industries, including crop protection, chemistry, biology, medicine, and industry. It functions as a dispersant, scale inhibitor, and compatibilizer in different formulations.

Scientific Research Applications

Chemistry

- Dispersant and Compatibilizer: this compound is used as a dispersant and compatibilizer in chemical formulations to improve the stability and performance of products.

Biology

- Interaction with Biological Molecules: This polymer is utilized in biological research due to its capacity to interact with biological molecules and modify their properties.

Medicine

- Drug Delivery Systems: The potential use of this compound is being explored in the medical field for drug delivery systems and as a component in biomedical devices.

Industry

- Water Treatment: It is widely used in industrial applications like water treatment, where it acts as a scale inhibitor and dispersant.

- Coatings and Adhesives: This polymer is also used in the production of coatings and adhesives.

- Crop Protection: The compound can enhance the solubility of active ingredients in agricultural formulations, acting as a dispersant.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Hydrolysis: In the presence of water, the polymer can undergo hydrolysis, leading to the formation of maleic acid and its derivatives.

- Substitution Reactions: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups.

- Cross-linking Reactions: When reacted with suitable cross-linking agents like epoxides or diisocyanates, the polymer can form cross-linked structures.

Common reagents in these reactions include water (for hydrolysis), alkali metals (for substitution reactions), and cross-linking agents such as epoxides or diisocyanates. Reaction conditions typically involve controlled temperatures and the presence of catalysts or initiators. The major products include maleic acid derivatives, substituted polymers, and cross-linked polymer networks, which are used in coatings, adhesives, and water treatment.

Mechanism of Action

The mechanism of action of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt involves its ability to interact with various molecules and surfaces. The sodium ions in the polymer structure play a crucial role in its dispersant and scale inhibition properties. The polymer can adsorb onto surfaces, preventing the formation of scale and promoting the dispersion of particles. Additionally, the polymer’s functional groups can participate in chemical reactions, modifying the properties of the molecules it interacts with .

Comparison with Similar Compounds

Oxolane-2,5-dione (Succinic Anhydride) vs. Other Cyclic Anhydrides

Succinic anhydride is a four-membered cyclic anhydride. Key comparisons with similar compounds include:

Key Findings :

2,4,4-Trimethylpent-1-ene (Isooctene) vs. Other Alkenes

This branched alkene imparts hydrophobicity to the polymer. Comparisons with linear and branched alkenes:

Key Findings :

Sodium Polycarboxylate vs. Other Ionic Polymers

The sodium polycarboxylate structure is compared to similar ionic polymers:

Key Findings :

- The succinic anhydride-alkene backbone provides amphiphilicity, enabling dual functionality in aqueous and nonpolar systems, unlike purely ionic polymers like sodium polyacrylate .

- Sodium polystyrene sulfonate exhibits higher thermal stability but lacks the tunable hydrophobicity of alkene-containing polycarboxylates .

Research Highlights and Industrial Relevance

- Synthesis Efficiency: The butylstannoic acid-catalyzed esterification method used for succinic anhydride derivatives ensures high yields (>85%) under mild conditions .

- Biological Activity: While diketopiperazine derivatives (e.g., albonoursin) show antiviral activity , succinic anhydride-based polymers are non-bioactive but critical in material science.

- Regulatory Status : The compound is listed under U.S. tariff code 3402.90.50, indicating its use in industrial surfactant formulations .

Biological Activity

The compound Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene , commonly referred to as a dispersant in various applications, exhibits several biological activities that warrant detailed examination. This article aims to explore its biological properties, including its solubility, toxicity, and potential applications in different fields.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C8H16NaO3

- Solubility : Miscible in water and many organic solvents

- pH : Neutral (approximately 7)

- Vapor Pressure : 0.002 mmHg at 20 °C

- Viscosity : 8.3 cP at 20 °C

Physical Properties Table

| Property | Value |

|---|---|

| Refractive Index | 1.441 at 20 °C |

| Heat of Vaporization | 56.6 kJ/mol |

| Heat Capacity | 2.57 J/g·K |

| Flammability | Non-flammable |

| Oxidizing Properties | Non-oxidizing |

Toxicity and Safety

Research indicates that the compound has low toxicity levels when handled properly. Inhalation of vapors can cause respiratory irritation, while skin contact may lead to mild irritation. First aid measures include moving the affected person to fresh air and washing the skin thoroughly with soap and water if contact occurs .

Biodegradability

The biodegradability of this compound has been assessed using quantitative structure-activity relationship (QSAR) models. These models estimate the biological oxygen demand (BOD) and indicate that substances with a BOD ≥ 60% are considered readily biodegradable . This property is essential for evaluating environmental impacts.

Case Studies and Research Findings

-

Case Study on Environmental Impact :

A study conducted on similar compounds highlighted the importance of assessing their environmental behavior through QSAR modeling. The results showed that compounds with structural similarities exhibited varying degrees of persistence in aquatic environments . -

Application in Crop Protection :

The compound has been utilized as a dispersant in agricultural formulations. Its ability to enhance the solubility of active ingredients improves their efficacy in crop protection applications . -

Potential Therapeutic Applications :

Preliminary research suggests that compounds similar to this compound may possess therapeutic properties due to their interaction with biological membranes . Further studies are needed to explore these potential applications.

Q & A

Q. What are the standard methods for synthesizing sodium trimethylpentene/maleic anhydride (MA) copolymer?

The copolymer is synthesized via free radical polymerization of oxolane-2,5-dione (maleic anhydride) and 2,4,4-trimethylpent-1-ene (diisobutylene) in a solvent system, followed by neutralization with sodium hydroxide. Key characterization techniques include nuclear magnetic resonance (NMR) for structural confirmation and gel permeation chromatography (GPC) for molecular weight analysis. Typical molecular weights range between 4,000–8,000 g/mol .

Q. What characterization techniques confirm the copolymer’s structural integrity?

Q. What safety precautions are essential when handling sodium trimethylpentene/MA copolymer?

Use personal protective equipment (PPE), avoid inhalation of dust, and store in moisture-free conditions. The compound may release carbon oxides upon thermal decomposition. Consult safety data sheets (SDS) for reactivity with strong oxidizers .

Advanced Research Questions

Q. How do initiator concentration and temperature influence molecular weight distribution?

Higher initiator concentrations reduce molecular weight due to increased radical density, shortening polymer chains. Elevated temperatures accelerate polymerization but may broaden polydispersity. Kinetic studies using differential scanning calorimetry (DSC) and GPC with multi-angle light scattering (MALS) optimize reaction conditions .

Q. How can discrepancies in reported thermal stability data be resolved?

Variations in thermal degradation profiles (e.g., TGA data) may arise from differences in molecular weight, sodium content, or residual solvents. Standardize testing under inert atmospheres and compare degradation onset temperatures. Annealing protocols should be documented to ensure sample uniformity .

Q. What mechanistic insights explain copolymerization kinetics?

Stopped-flow spectroscopy and electron spin resonance (ESR) monitor radical intermediates. The Mayo equation models reactivity ratios (r₁, r₂) to predict monomer incorporation rates. For diisobutylene and maleic anhydride, the alternating copolymerization tendency is attributed to electron-deficient maleic anhydride and electron-rich diisobutylene .

Q. How does the branched structure of 2,4,4-trimethylpent-1-ene affect copolymer properties?

The branched alkene enhances hydrophobicity and thermal stability compared to linear alkenes. Contact angle measurements show increased water resistance, while DSC reveals higher glass transition temperatures (Tg). Comparative studies with other alkenes (e.g., 1-octene) highlight structure-property relationships .

Q. How can environmental impacts of copolymer degradation be assessed?

Hydrolyze the copolymer under acidic, neutral, and alkaline conditions, then analyze breakdown products via LC-MS. Ecotoxicity assays using Daphnia magna or Aliivibrio fischeri evaluate aquatic toxicity. Sodium content may influence biodegradation rates .

Data Analysis and Contradictions

Q. What statistical methods validate molecular weight data consistency?

Apply ANOVA to compare batch-to-batch variability. GPC-MALS provides absolute molecular weight distributions, reducing reliance on polystyrene standards. Outliers in polydispersity indices (PDI) may indicate incomplete polymerization or side reactions .

Q. How to resolve conflicting solubility reports in polar solvents?

Discrepancies may arise from variations in sodium content or branching density. Use dynamic light scattering (DLS) to detect aggregates in solution. Adjust pH to study ionization effects on solubility .

Methodological Tables

| Property | Analytical Technique | Key Parameters |

|---|---|---|

| Molecular Weight | GPC-MALS | Mn, Mw, PDI |

| Thermal Stability | TGA | Degradation onset temperature, residue (%) |

| Functional Groups | FTIR/NMR | Anhydride peaks, sodium carboxylate signals |

| Hydrophobicity | Contact Angle Measurement | Water contact angle (°) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.